molecular formula C15H20Cl2N6O2 B13442515 2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol

2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol

Cat. No.: B13442515
M. Wt: 387.3 g/mol
InChI Key: WWTVODZAXDUCCG-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of pyrimido[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol typically involves multiple steps, starting with the preparation of the pyrimido[5,4-d]pyrimidine core This core is synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: A structurally similar compound with comparable properties.

    4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine:

Uniqueness

2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol is unique due to its specific substitution pattern and the presence of the hydroxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20Cl2N6O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-[(2,6-dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C15H20Cl2N6O2/c16-14-19-11-10(12(20-14)22-4-2-1-3-5-22)18-15(17)21-13(11)23(6-8-24)7-9-25/h24-25H,1-9H2

InChI Key

WWTVODZAXDUCCG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)Cl)Cl

Origin of Product

United States

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